molecular formula C7H8N4OS B12687734 4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione CAS No. 28689-57-8

4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione

Cat. No.: B12687734
CAS No.: 28689-57-8
M. Wt: 196.23 g/mol
InChI Key: IGOSFFLDVHVZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylpyridazine with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in the metabolic pathways of bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain imidazole rings, are known for their antimicrobial properties.

    Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Uniqueness

4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione is unique due to the combination of imidazole and pyridazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

28689-57-8

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

4-methoxy-7-methyl-1,3-dihydroimidazo[4,5-d]pyridazine-2-thione

InChI

InChI=1S/C7H8N4OS/c1-3-4-5(9-7(13)8-4)6(12-2)11-10-3/h1-2H3,(H2,8,9,13)

InChI Key

IGOSFFLDVHVZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)OC)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.